6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate pyrazolone, which then undergoes cyclization with formamide to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to fit into the active sites of enzymes, forming stable complexes that prevent substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7(4H)-one
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets and improve its stability under various conditions .
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6-ethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C8H9N3O2/c1-2-5-7(12)10-6-3-4-9-11(6)8(5)13/h3-5H,2H2,1H3,(H,10,12) |
InChI Key |
FYGZPMVFTWNJLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=CC=NN2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.